![molecular formula C12H20O10 B12077331 4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)

4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

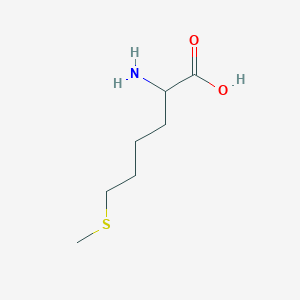

Neocarrabiose is a disaccharide derived from the hydrolysis of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose, with sulfate groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) glycosidic bonds in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .

Industrial Production Methods: Industrial production of neocarrabiose involves the cultivation of marine bacteria that produce carrageenases. These bacteria are grown under controlled conditions to optimize enzyme production. The enzymes are then harvested and used to hydrolyze carrageenan, yielding neocarrabiose .

Análisis De Reacciones Químicas

Types of Reactions: Neocarrabiose undergoes various chemical reactions, including hydrolysis, oxidation, and sulfation. The hydrolysis of neocarrabiose can be catalyzed by specific enzymes, resulting in the formation of monosaccharides .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using carrageenases.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize neocarrabiose.

Sulfation: Sulfating agents like sulfur trioxide can introduce additional sulfate groups to neocarrabiose.

Major Products: The primary products of these reactions include monosaccharides, neocarrabiose sulfate, and other sulfated oligosaccharides .

Aplicaciones Científicas De Investigación

Neocarrabiose has a wide range of applications in scientific research:

Mecanismo De Acción

Neocarrabiose exerts its effects primarily through its interaction with enzymes and other biological molecules. The sulfate groups on neocarrabiose play a crucial role in its binding to enzymes, facilitating the hydrolysis of polysaccharides. The molecular targets include glycosidic bonds in carrageenan, which are cleaved by carrageenases to produce neocarrabiose .

Comparación Con Compuestos Similares

Neoagarobiose: Another disaccharide derived from agarose, similar in structure but lacking sulfate groups.

Neocarratetraose: A tetrasaccharide also derived from carrageenan, containing additional sugar units compared to neocarrabiose.

Uniqueness: Neocarrabiose is unique due to its specific sulfate groups and its derivation from carrageenan. This gives it distinct properties, such as its ability to form highly viscous solutions and its stability over a wide pH range .

Propiedades

IUPAC Name |

4-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMBOBQNPBCYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)

![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)

![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)